Bis-(cyclopentadienyl)-chlorotitanium(III) dimer
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Overview
Description
Bis-(cyclopentadienyl)-chlorotitanium(III) dimer, also known as (Cp₂TiCl)₂, is an organometallic compound that belongs to the class of metallocenes. It consists of two cyclopentadienyl (Cp) rings bound to a titanium center, with a chlorine atom also attached to the titanium. This compound is notable for its unique structure and reactivity, making it a valuable subject of study in organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-(cyclopentadienyl)-chlorotitanium(III) dimer typically involves the reduction of bis-(cyclopentadienyl)titanium(IV) dichloride (Cp₂TiCl₂). This reduction can be achieved using various reducing agents such as zinc, aluminum, or manganese . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the titanium(III) species. The general reaction is as follows:
2Cp2TiCl2+2Zn→(Cp2TiCl)2+2ZnCl2
Industrial Production Methods
While the industrial production methods for this compound are not as well-documented as laboratory synthesis, the principles remain similar. The process involves the reduction of bis-(cyclopentadienyl)titanium(IV) dichloride using a suitable reducing agent under controlled conditions to ensure the purity and stability of the product .
Chemical Reactions Analysis
Types of Reactions
Bis-(cyclopentadienyl)-chlorotitanium(III) dimer undergoes various types of chemical reactions, including:
Reduction: The compound can be further reduced to form lower oxidation state titanium species.
Oxidation: It can be oxidized to bis-(cyclopentadienyl)titanium(IV) dichloride.
Substitution: The chlorine atom can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Reducing Agents: Zinc, aluminum, manganese.
Oxidizing Agents: Oxygen, halogens.
Substituting Agents: Alkyl halides, aryl halides.
Major Products Formed
Reduction: Formation of lower oxidation state titanium species.
Oxidation: Formation of bis-(cyclopentadienyl)titanium(IV) dichloride.
Substitution: Formation of substituted cyclopentadienyl titanium complexes.
Scientific Research Applications
Bis-(cyclopentadienyl)-chlorotitanium(III) dimer has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which bis-(cyclopentadienyl)-chlorotitanium(III) dimer exerts its effects involves the transfer of electrons from the titanium center to other molecules. This electron transfer can initiate various chemical reactions, such as radical formation and bond cleavage. The compound’s reactivity is largely due to the presence of the unpaired electron on the titanium center, which makes it a powerful reducing agent .
Comparison with Similar Compounds
Similar Compounds
Bis-(cyclopentadienyl)titanium(IV) dichloride (Cp₂TiCl₂): This compound is the oxidized form of bis-(cyclopentadienyl)-chlorotitanium(III) dimer and is less reactive due to the absence of an unpaired electron.
Bis-(cyclopentadienyl)-dimethyl-titanium (Cp₂TiMe₂): This compound has two methyl groups instead of a chlorine atom and exhibits different reactivity patterns.
Bis-(cyclopentadienyl)-zirconium dichloride (Cp₂ZrCl₂): A similar compound with zirconium instead of titanium, showing different catalytic properties.
Uniqueness
This compound is unique due to its high reactivity and ability to participate in single-electron transfer processes. This makes it particularly valuable in radical chemistry and as a catalyst in various organic transformations .
Properties
InChI |
InChI=1S/4C5H5.2ClH.2Ti/c4*1-2-4-5-3-1;;;;/h4*1-5H;2*1H;;/q;;;;;;;+2 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQDWGCZUTYPAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[ClH+][Ti][ClH+].[Ti] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2Ti2+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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